4-Methylfuran-2-sulfonyl chloride

Description

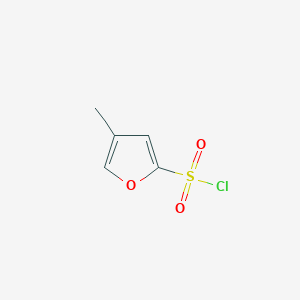

Structure

3D Structure

Properties

IUPAC Name |

4-methylfuran-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3S/c1-4-2-5(9-3-4)10(6,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWQIVHSHYVHMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2153799-57-4 | |

| Record name | 4-methylfuran-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 4 Methylfuran 2 Sulfonyl Chloride

Direct Sulfonation and Subsequent Chlorination Approaches

A principal and widely employed method for synthesizing furan (B31954) sulfonyl chlorides involves a two-step process: the initial sulfonation of a furan derivative followed by the chlorination of the resulting sulfonic acid.

Sulfonation of Methylfuran Derivatives with Chlorosulfonic Acid

The direct sulfonation of 5-methylfuran can be achieved using chlorosulfonic acid. mdpi.com This reaction is typically conducted under controlled, low-temperature conditions, often between 0 and 5°C, to manage the reactivity of the furan ring and prevent undesirable side reactions. The electrophilic sulfonating agent attacks the furan ring, leading to the formation of the corresponding sulfonic acid. googleapis.com In some procedures, the reaction is carried out in a solvent such as methylene (B1212753) chloride at ice bath temperatures. googleapis.com

Conversion of Sulfonic Acids to Sulfonyl Chlorides utilizing Chlorinating Agents (e.g., PCl₅, SOCl₂)

The intermediate sulfonic acid is then converted to the desired sulfonyl chloride through treatment with a chlorinating agent. Commonly used reagents for this transformation include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). organic-chemistry.org These reactions are generally performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product. The use of an acid scavenger, such as pyridine (B92270), may also be employed during this step. googleapis.com This two-step approach, while effective, can sometimes be hampered by the handling of unstable intermediates. nih.gov

Oxidative Chlorination Strategies for Sulfur-Containing Precursors

An alternative to the direct sulfonation route is the oxidative chlorination of sulfur-containing furan derivatives, such as thiols and disulfides. This approach offers a more direct conversion to the sulfonyl chloride.

Oxidation of Thiols and Disulfides to Sulfonyl Chlorides

Various reagent systems have been developed for the direct oxidative conversion of thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com One notable method employs a combination of hydrogen peroxide (H₂O₂) and a chlorinating agent like thionyl chloride (SOCl₂) or zirconium tetrachloride (ZrCl₄). organic-chemistry.orgorganic-chemistry.org These reactions are often rapid, occurring at room temperature, and can provide high yields of the sulfonyl chloride. organic-chemistry.orgorganic-chemistry.org The mechanism is thought to involve the formation of a disulfide intermediate, which is then successively oxidized and chlorinated. organic-chemistry.orglookchem.com However, this method has shown limitations with certain substrates, such as furan-2-methanethiol, which can lead to a mixture of products and low yields of the desired sulfonyl chloride. organic-chemistry.orglookchem.com Other reagents like N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid have also been used for the smooth oxidation of thiols to sulfonyl chlorides. organic-chemistry.org

Utilization of Chlorous Acid and its Salts in Oxidative Chlorination

Chlorous acid and its salts, such as sodium chlorite (B76162), are effective oxidizing agents that can be used in the synthesis of sulfonyl chlorides. researchgate.netgoogle.com While the direct application to 4-methylfuran-2-thiol is not extensively detailed in the provided results, the general principle involves the oxidation of a sulfur-containing compound. researchgate.net These reagents are known for their use in various industrial oxidative processes. google.com

Exploration of Alternative and Emerging Synthetic Routes for Furan Sulfonyl Chlorides

The development of more efficient, milder, and selective methods for the synthesis of sulfonyl chlorides, including those of furan derivatives, is an active area of research.

Emerging strategies focus on overcoming the limitations of traditional methods, such as the use of harsh reagents and the generation of unwanted byproducts. organic-chemistry.orgorganic-chemistry.org One innovative approach involves the use of a pyrylium (B1242799) salt (Pyry-BF₄) to activate primary sulfonamides for their conversion into sulfonyl chlorides under mild conditions. nih.gov This method demonstrates high selectivity and tolerance for various functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov Another area of exploration is the use of palladium-catalyzed cross-coupling reactions, which offer a different disconnection approach for constructing molecules containing the sulfonamide group, thereby avoiding the direct handling of sulfonyl chloride intermediates. nih.govbeilstein-journals.org Furthermore, the use of reagents like trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) has been investigated for the direct oxidative conversion of sulfur compounds to arenesulfonyl chlorides under mild conditions, offering a potentially attractive and complementary route. researchgate.net

| Reagent/Method | Substrate | Product | Key Features |

| Chlorosulfonic Acid / PCl₅ or SOCl₂ | 5-Methylfuran | 4-Methylfuran-2-sulfonyl chloride | Two-step process, controlled low temperatures. googleapis.com |

| H₂O₂ / ZrCl₄ | Thiols/Disulfides | Sulfonyl Chlorides | Rapid, mild conditions, high yields. organic-chemistry.org |

| H₂O₂ / SOCl₂ | Thiols | Sulfonyl Chlorides | Highly reactive, fast reaction times. organic-chemistry.orgacs.org |

| Pyry-BF₄ | Primary Sulfonamides | Sulfonyl Chlorides | Mild, selective, suitable for late-stage functionalization. nih.gov |

Palladium-Catalyzed Approaches to Sulfonyl Chloride Intermediates

Transition metal catalysis offers a powerful tool for the synthesis of sulfonyl chlorides, circumventing the harsh conditions associated with traditional methods like direct chlorosulfonation. Palladium-catalyzed reactions, in particular, provide mild and versatile routes from functionalized precursors.

One prominent approach involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. This method allows for the preparation of various arylsulfonyl chlorides under gentle conditions with significant functional group tolerance. The process typically utilizes a palladium catalyst to promote carbon-sulfur bond formation. nih.gov While palladium often catalyzes the desulfonylation of sulfonyl chlorides, specific ligand systems can reverse this reactivity, enabling the direct installation of a sulfonyl chloride group. nih.gov For instance, a proposed catalytic cycle involves the insertion of a Pd(0) complex into the SO₂–OPh bond of a sulfonylating agent, followed by transmetallation with a boronic acid and subsequent reductive elimination to yield the desired sulfonyl chloride. nih.gov

Another innovative palladium-catalyzed route is the synthesis of sulfonyl fluorides from alkenyl triflates, which are readily formed from common ketones. nih.gov This reaction proceeds through a palladium-catalyzed sulfur dioxide insertion using a surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), which forms a sulfinate intermediate. This intermediate is then trapped with an electrophilic fluorine source to deliver the final sulfonyl fluoride (B91410). nih.gov Although this produces a sulfonyl fluoride, these compounds are closely related to sulfonyl chlorides and are often preferred in discovery chemistry due to their enhanced stability. nih.govresearchgate.net

These palladium-catalyzed methods, while not explicitly documented for this compound, could theoretically be applied to a corresponding 4-methylfuran-2-boronic acid or triflate precursor, offering a modern alternative to classical synthetic routes.

Table 1: Overview of General Palladium-Catalyzed Sulfonyl Chloride/Fluoride Synthesis Conditions

| Precursor | Catalyst System | Reagents | Key Features | Ref |

|---|---|---|---|---|

| Arylboronic Acid | Palladium Catalyst (e.g., Pd(OAc)₂) with specific ligand | Sulfonylating Agent (e.g., Phenyl 2,4,6-trichlorophenylsulfonate) | Mild conditions, broad functional group tolerance. | nih.gov |

| Alkenyl Triflates | PdCl₂(AmPhos)₂ (5 mol%) | DABSO (1 equiv), Et₃N (3 equiv), NFSI (fluorinating agent) | Accesses stable sulfonyl fluorides, good functional-group tolerance. | nih.gov |

Regioselective Synthesis Pathways

Achieving regioselectivity is a primary challenge in the functionalization of substituted furans. The electron-rich nature of the furan ring leads to a high reactivity towards electrophiles, preferentially at the C2 and C5 (α) positions due to superior stabilization of the cationic intermediate. In the case of 4-methylfuran, both the C2 and C5 positions are activated, creating a challenge for selective substitution at a single position.

Direct chlorosulfonation of a furan ring typically employs chlorosulfonic acid. For 4-methylfuran, this reaction would be expected to produce a mixture of this compound and 4-methylfuran-5-sulfonyl chloride. The directing effect of the C4-methyl group is generally not strong enough to overcome the inherent reactivity of both α-positions, making it difficult to achieve high regioselectivity for the desired 2-substituted product.

The synthesis of related compounds illustrates this principle. For example, the chlorosulfonation of 2-bromofuran (B1272941) results in the formation of 5-bromofuran-2-sulfonyl chloride, demonstrating the high reactivity of the available α-position. iajps.comresearchgate.net To achieve a regioselective synthesis of this compound, a strategy involving a pre-functionalized starting material with a directing or blocking group might be necessary. An alternative pathway could involve the construction of the furan ring itself with the desired substitution pattern already in place, a method that offers precise control over the final product structure. rsc.orgresearchgate.net However, specific literature detailing a highly regioselective pathway to this compound remains scarce, highlighting a significant synthetic challenge.

Optimization of Synthetic Pathways for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side products and reaction times. This process involves the systematic screening of various parameters, including solvents, reagent stoichiometry, temperature, and catalysts.

A key reaction in the synthesis of furan sulfonyl chlorides is chlorosulfonation, typically using chlorosulfonic acid. The optimization of this step for a similar substrate, 2-bromofuran, provides valuable insights. researchgate.net Studies have shown that both the solvent and the number of equivalents of the sulfonating agent have a dramatic impact on the reaction's success. For instance, using dichloromethane (B109758) (DCM) as a solvent and precisely controlling the equivalents of chlorosulfonic acid was found to be critical for achieving a higher yield of the desired 5-bromofuran-2-sulfonyl chloride. researchgate.net

Table 2: Optimization of Chlorosulfonation for 2-Bromofuran

| Entry | Chlorosulfonic Acid (Equivalents) | Solvent | Yield (%) | Ref |

|---|---|---|---|---|

| 1 | 3 | Neat | 35 | researchgate.net |

| 2 | 2 | Neat | 45 | researchgate.net |

| 3 | 3 | DCM | 30 | researchgate.net |

| 4 | 2 | DCM | 50 | researchgate.net |

| 5 | 1.2 | DCM | 60 | researchgate.net |

This table is adapted from data for the synthesis of 5-bromofuran-2-sulfonyl chloride, illustrating a general optimization strategy. researchgate.net

Further optimization can be applied to subsequent steps. For example, if a palladium-catalyzed coupling is used, screening different catalysts, ligands, and bases is essential. In the synthesis of cyclopropylthiophenes via Suzuki-Miyaura coupling, catalyst loading was optimized, finding that as little as 1 mol% of Pd(OAc)₂ with 2 mol% of the SPhos ligand was sufficient for high conversion and good yields. mdpi.com Similarly, temperature can be a critical factor. In a Sandmeyer-type synthesis of sulfonyl chlorides, it was found that increasing the reaction temperature was necessary to ensure full conversion for less reactive, electron-donating substrates. acs.org The choice of solvent can also influence reaction pathways and regioselectivity, as demonstrated in the synthesis of polysubstituted furans where DMSO was found to be the optimal solvent for achieving high yields and specific product isomers. rsc.org Collectively, these examples underscore the importance of a multi-parameter approach to optimize the synthesis of a specific target like this compound.

Reactivity and Reaction Mechanisms of 4 Methylfuran 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The core reactivity of 4-methylfuran-2-sulfonyl chloride lies in nucleophilic substitution at the sulfonyl sulfur. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electron-deficient and thus a prime target for nucleophiles. The general mechanism involves the attack of a nucleophile on the sulfur atom, followed by the displacement of the chloride ion, which is a good leaving group. This process is the foundation for synthesizing a variety of important sulfur-containing compounds. researchgate.net

The reactivity of the furan (B31954) ring and the position of the methyl group can influence the reaction rates and pathways. The furan ring itself is an electron-rich heterocycle, which can affect the electronic properties of the attached sulfonyl chloride group. imperial.ac.uk Kinetic studies on related furan- and thiophene-2-sulfonyl chlorides indicate that these reactions typically proceed via a concerted bimolecular nucleophilic substitution (SN2-type) mechanism. researchgate.net

Formation of Sulfonamides via Reactions with Amines

One of the most common reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. researchgate.netwikipedia.org This reaction, often referred to as sulfonylation, is a cornerstone in medicinal chemistry, as the sulfonamide functional group is a key component in many pharmaceutical agents. researchgate.netucl.ac.uk The reaction of this compound with an amine proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a proton and the chloride ion, typically facilitated by a base, to yield the corresponding N-substituted 4-methylfuran-2-sulfonamide.

The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. libretexts.org The choice of solvent and reaction conditions can be optimized to achieve high yields. A study on the synthesis of 2-(5-methyl-2-furyl)aniline derivatives involved the reaction with p-cyanobenzenesulphonyl chloride in pyridine to form the corresponding sulfonamide. iucr.org

Table 1: General Reaction for Sulfonamide Formation

| Reactants | Reagents/Conditions | Product |

| This compound + Primary/Secondary Amine (R¹R²NH) | Base (e.g., Pyridine, Triethylamine), Inert Solvent | N,N-disubstituted-4-methylfuran-2-sulfonamide + HCl |

This table represents a generalized reaction scheme based on the known reactivity of sulfonyl chlorides.

Synthesis of Sulfonate Esters from Alcohols

In a similar fashion to amines, alcohols can act as nucleophiles, reacting with this compound to produce sulfonate esters. eurjchem.com These esters are valuable synthetic intermediates, primarily because the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions, often better than halides. libretexts.orgvaia.com

The reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfonyl sulfur, leading to the displacement of the chloride ion. youtube.com This reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which not only catalyzes the reaction but also scavenges the HCl byproduct. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. libretexts.org

Table 2: General Reaction for Sulfonate Ester Formation

| Reactants | Reagents/Conditions | Product |

| This compound + Alcohol (R-OH) | Base (e.g., Pyridine), Inert Solvent | Alkyl 4-methylfuran-2-sulfonate + HCl |

This table illustrates a generalized reaction based on the established synthesis of sulfonate esters from sulfonyl chlorides. eurjchem.comresearchgate.net

Generation of Sulfonate Thioesters through Thiol Reactions

Thiols (R-SH), being strong nucleophiles, readily react with sulfonyl chlorides to form thiosulfonates (also known as sulfonate thioesters). The reaction of this compound with a thiol would involve the nucleophilic sulfur of the thiol attacking the electrophilic sulfur of the sulfonyl chloride.

This reaction is often carried out under mild conditions. However, the synthesis can sometimes be complicated by a subsequent reaction where another molecule of the thiol attacks the sulfenyl sulfur of the newly formed thiosulfonate, leading to the formation of a disulfide as a byproduct. nih.gov Careful control of reaction conditions is therefore necessary to selectively obtain the desired thiosulfonate product. Alternative methods for synthesizing sulfonyl chlorides from thiols often use an oxidation-chlorination sequence. chemspider.comorganic-chemistry.orgorganic-chemistry.orgrsc.org

Table 3: General Reaction for Sulfonate Thioester Formation

| Reactants | Reagents/Conditions | Product |

| This compound + Thiol (R-SH) | Mild conditions, often with a base | S-Alkyl/Aryl 4-methylfuran-2-thiosulfonate + HCl |

This table outlines a generalized reaction based on the known reactivity of sulfonyl chlorides with thiols.

Role as a Precursor to Reactive Sulfur Species

Beyond direct substitution reactions, this compound can serve as a precursor for generating highly reactive and transient sulfur-containing species, namely sulfenes and sulfonyl radicals. These intermediates open up different avenues of reactivity, including cycloadditions and radical-mediated transformations.

Generation and Reactivity of Sulfenes

Sulfonyl chlorides that possess at least one α-hydrogen can undergo elimination in the presence of a non-nucleophilic base (like triethylamine) to form highly reactive intermediates called sulfenes (R₂C=SO₂). wikipedia.org While this compound itself does not have an α-hydrogen on the furan ring relative to the sulfonyl group, the concept is crucial in the broader context of sulfonyl chloride chemistry. For instance, methanesulfonyl chloride readily forms sulfene (B1252967) (CH₂=SO₂) upon treatment with a base. wikipedia.orgvarsal.com

The formation of sulfene is believed to be a concerted bimolecular elimination process (E2 mechanism). Once generated, these electrophilic species are unstable and react rapidly with various trapping agents. A key reaction of sulfenes is their [2+2] cycloaddition with electron-rich alkenes or imines to form four-membered heterocyclic rings like thietane (B1214591) dioxides and thiazetidine dioxides, respectively. wikipedia.orgmagtech.com.cn

Formation and Applications of Sulfonyl Radicals

Sulfonyl chlorides can be induced to undergo homolytic cleavage of the S-Cl bond to generate sulfonyl radicals (R-SO₂•). This can be achieved through various methods, including photoredox catalysis using visible light. rhhz.netrsc.orgcam.ac.uk The resulting sulfonyl radical is an important intermediate in a variety of synthetic transformations.

Once formed, the sulfonyl radical can participate in several types of reactions. A common pathway is its addition to unsaturated systems like alkenes and alkynes. magtech.com.cn This can lead to hydrosulfonylation products if a hydrogen atom donor is present. cam.ac.uk Another significant fate of sulfonyl radicals, particularly aryl and some alkyl sulfonyl radicals, is the extrusion of sulfur dioxide (SO₂) to generate an aryl or alkyl radical. nih.gov This desulfonylation process allows sulfonyl chlorides to be used as sources of carbon-centered radicals for C-C bond formation. nih.gov The precise control over whether the reaction proceeds via sulfonylation or desulfonylation can often be tuned by the reaction conditions and the nature of the photocatalyst. rsc.org

An in-depth examination of the reactivity and reaction mechanisms of this compound reveals its role as a versatile intermediate in the synthesis of complex heterocyclic structures. This article explores its participation in annulation, cyclization, and various radical and ionic pathways, supported by advanced mechanistic studies.

Applications of 4 Methylfuran 2 Sulfonyl Chloride in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecules

The inherent reactivity of the sulfonyl chloride functional group makes 4-methylfuran-2-sulfonyl chloride an excellent building block for the construction of intricate organic molecules. It readily reacts with a variety of nucleophiles, enabling the introduction of the 4-methylfuran-2-sulfonyl moiety into larger structures.

The this compound scaffold is of particular interest in medicinal chemistry and agrochemical research. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with an amine, is a key functional group in a multitude of therapeutic agents. The furan (B31954) ring itself is a structural motif present in numerous biologically active natural products and synthetic compounds. rsc.org

The synthesis of various sulfonamides derived from this compound highlights its utility. For instance, its reaction with different amines under basic conditions yields the corresponding sulfonamides, which can be further elaborated into more complex structures with potential biological activity. The general scheme for this transformation is depicted below:

Reaction of this compound with Amines:

Reactants: this compound, Primary or Secondary Amine

Product: N-substituted-4-methylfuran-2-sulfonamide

Conditions: Typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated.

The resulting sulfonamides are valuable intermediates for creating libraries of compounds for high-throughput screening in drug discovery programs.

Beyond its role in introducing the entire sulfonylfuran moiety, this compound can be a precursor for the synthesis of other diversely substituted furan derivatives. vixra.orgnih.govchemical-label.com While the sulfonyl chloride group is a primary reactive site, the furan ring can undergo various transformations.

One key application is in the preparation of polysubstituted furans, which are important cores in many biologically active compounds. rsc.org Although direct examples starting from this compound are not extensively detailed in the provided search results, the general principles of furan chemistry can be applied. For instance, the sulfonyl group can act as a directing group or be replaced in subsequent synthetic steps.

The synthesis of various furan derivatives often involves cyclization or annulation reactions. rsc.orgorganic-chemistry.org While not a direct application of this compound as a starting material for the furan ring itself, its functionalization allows for the diversification of pre-existing furan structures.

Strategic Applications in Heterocyclic Chemistry

The reactivity of this compound extends to the synthesis and functionalization of other heterocyclic systems, making it a valuable tool for synthetic chemists. chemical-label.comshachemlin.com

A primary application of this compound in heterocyclic chemistry is the introduction of sulfonamide or sulfonate groups onto other heterocyclic rings. shachemlin.com This is achieved by reacting the sulfonyl chloride with nucleophilic sites on the target heterocycle, such as amino or hydroxyl groups.

Sulfonamides are crucial components in many pharmaceuticals. merckmillipore.com The reaction of this compound with amino-substituted heterocycles provides a straightforward route to novel heterocyclic sulfonamides.

Table 1: Synthesis of Heterocyclic Sulfonamides

| Heterocyclic Amine | Product |

| 2-Aminopyridine | N-(pyridin-2-yl)-4-methylfuran-2-sulfonamide |

| 2-Aminothiazole | N-(thiazol-2-yl)-4-methylfuran-2-sulfonamide |

| 3-Amino-5-methylisoxazole | N-(5-methylisoxazol-3-yl)-4-methylfuran-2-sulfonamide |

Similarly, reaction with hydroxyl-substituted heterocycles in the presence of a base affords the corresponding sulfonate esters. These functionalized heterocycles can exhibit unique biological properties or serve as intermediates for further synthetic transformations.

The sulfonyl chloride group can influence the reactivity of the furan ring, enabling directed functionalization at specific positions. chemical-label.com While detailed examples specific to this compound are limited in the provided results, the principles of electrophilic substitution on furan rings suggest that the electron-withdrawing nature of the sulfonyl chloride group would direct incoming electrophiles to the C3 or C5 positions of the furan ring. However, the existing methyl group at C4 will also influence the regioselectivity.

This directed functionalization allows for the controlled introduction of other substituents onto the furan ring, leading to a wider range of polysubstituted furan derivatives with tailored properties.

Development of Supported Reagents and Solid-Phase Synthesis

The principles of solid-phase synthesis, which simplify purification and allow for the use of excess reagents, can be applied to reactions involving this compound. merckmillipore.comcymitquimica.com

While the search results primarily discuss the use of sulfonyl chloride resins in general, the concept can be extended to this compound. soton.ac.uk By immobilizing a reactant on a solid support, its reaction with this compound in solution can be easily managed. The excess sulfonyl chloride and by-products are simply washed away, leaving the desired product attached to the resin, from which it can be cleaved in a subsequent step. bachem.comnobelprize.org

This approach is particularly valuable in the construction of compound libraries for screening purposes. For example, a resin-bound amine could be acylated with this compound, followed by cleavage to yield the pure sulfonamide.

Contributions to Chemical Library Synthesis and High-Throughput Screening Efforts

The strategic application of versatile building blocks is fundamental to the successful generation of chemical libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery and chemical biology. While specific, detailed research findings on the extensive use of this compound in large-scale library synthesis are not widely documented in publicly available literature, its structural motifs and reactive properties suggest a significant potential for such applications. The principles of combinatorial chemistry and the documented utility of related sulfonyl chlorides and furan-containing molecules allow for an informed perspective on its prospective contributions.

The reactivity of the sulfonyl chloride group is well-established as a reliable means to generate diverse sulfonamide libraries. This functional group readily reacts with a wide array of primary and secondary amines, enabling the introduction of a vast range of substituents and functionalities. This straightforward and high-yielding reaction is amenable to the parallel synthesis formats required for library production.

The 4-methylfuran moiety of the compound offers several advantages for generating molecular diversity. The furan ring is a bioisostere for other aromatic and heteroaromatic systems, and its substituted nature in this case provides a specific three-dimensional architecture. The methyl group at the 4-position can influence the conformational preferences of the resulting sulfonamides, potentially leading to more defined interactions with biological targets.

Hypothetical Application in a Combinatorial Library Synthesis

To illustrate its potential, one can envision a combinatorial library synthesized from this compound and a diverse set of amines. The resulting 4-methylfuran-2-sulfonamide library would possess significant structural diversity, driven by the varied R-groups of the amine building blocks.

Table 1: Illustrative Diversity of a Hypothetical 4-Methylfuran-2-sulfonamide Library

| Amine Building Block (H-NR¹R²) | Resulting Sulfonamide Structure | Key Structural Features Introduced |

| Aniline | N-phenyl-4-methylfuran-2-sulfonamide | Aromatic ring, potential for further substitution |

| Piperidine | 1-[(4-methylfuran-2-yl)sulfonyl]piperidine | Saturated heterocycle, conformational rigidity |

| Benzylamine | N-benzyl-4-methylfuran-2-sulfonamide | Flexible linker, aromatic group |

| Glycine methyl ester | Methyl 2-({[(4-methylfuran-2-yl)sulfonyl]amino})acetate | Amino acid scaffold, ester functionality for further derivatization |

High-throughput screening of such a library against a panel of biological targets, such as enzymes or receptors, could identify initial "hit" compounds. These hits would provide valuable structure-activity relationship (SAR) data, guiding the design of more focused, second-generation libraries to optimize potency and selectivity. The 4-methylfuran core would serve as a constant scaffold, allowing for systematic exploration of the chemical space around it.

While direct, published evidence of large-scale screening campaigns utilizing libraries derived specifically from this compound is limited, the foundational chemistry and the principles of library design strongly support its suitability for such endeavors. The combination of a reactive sulfonyl chloride handle with the distinct 4-methylfuran scaffold makes it a valuable, albeit currently under-documented, tool for the generation of diverse chemical matter for biological screening.

Computational and Theoretical Investigations of 4 Methylfuran 2 Sulfonyl Chloride and Its Analogs

Electronic Structure and Reactivity Predictions using Quantum Chemical Methods

Quantum chemical methods are fundamental in characterizing the electronic landscape of 4-methylfuran-2-sulfonyl chloride and its analogs. These studies often focus on the sulfonyl chloride group (-SO₂Cl), a highly reactive functional group. Computational investigations into the electronic structure of sulfonyl-containing species have challenged the traditional bonding model which invoked d-orbital participation to explain the hypervalent state of sulfur. acs.org Modern analyses, using techniques like Natural Bond Orbital (NBO) theory, suggest that the bonding in sulfonyl groups is better described by highly polarized, ionic-like bonds (S⁺-O⁻) augmented by reciprocal hyperconjugative interactions, where substituents act as both electron donors and acceptors. acs.org This model avoids the need for significant d-orbital involvement, providing a more accurate picture of the electron distribution. acs.org

For aryl sulfonyl chlorides, the nature of the aryl group significantly impacts the electronic structure and, consequently, the reactivity. researchgate.net Studies combining X-ray absorption spectroscopy (XAS) with Density Functional Theory (DFT) calculations have shown that an aryl group attached to the sulfonyl moiety can engage in excited-state hyperconjugation with the S-Cl σ* antibonding orbital. researchgate.net This interaction effectively lowers the energy of the S-Cl σ* orbital, which is directly related to the photocleavage of the S-Cl bond. researchgate.net Quantitative Structure-Reactivity Relationship (QSRR) studies further leverage quantum chemical descriptors to build models that predict the reaction yields of sulfonyl chlorides with various nucleophiles, demonstrating the predictive power of these computational approaches. researchgate.net

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving sulfonyl chlorides. It allows for detailed exploration of reaction pathways, providing insights into the stereochemistry and kinetics that are often difficult to distinguish through experimental measurements alone. dntb.gov.ua

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, used to describe the reactivity of molecules based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. mdpi.com

In sulfonyl compounds, the isodensity surface of these orbitals is typically spread over the entire molecule, particularly the aromatic or heterocyclic rings. mdpi.com For analogs like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, DFT calculations have shown that the energy gap is such that it facilitates charge transfer within the molecule, a key aspect of its reactivity. researchgate.net The presence of different substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. mdpi.com

Below is a table showing representative calculated HOMO-LUMO data for related sulfonamide compounds, illustrating the typical energy ranges.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene Sulfonamide Derivative 1 | -7.01 | -0.87 | 6.14 |

| Thiophene Sulfonamide Derivative 2 | -7.23 | -1.53 | 5.70 |

| Thiophene Sulfonamide Derivative 3 | -7.38 | -1.57 | 5.81 |

| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | -8.56 | -2.71 | 5.85 |

| This table is generated based on data from studies on analogous compounds and is for illustrative purposes. mdpi.comresearchgate.net |

Elucidation of Reaction Pathway Energetics and Transition States

DFT calculations are instrumental in mapping the potential energy surface (PES) for reactions involving sulfonyl chlorides, allowing for the identification of transition states and intermediates. researchgate.net This is particularly important for distinguishing between different possible reaction mechanisms, such as the synchronous Sₙ2 mechanism and the stepwise addition-elimination (A-E) mechanism. semanticscholar.orgnih.gov

For instance, theoretical studies on the chloride-chloride isotope exchange reaction in arenesulfonyl chlorides have revealed that the reaction proceeds through a single transition state, which is characteristic of an Sₙ2 mechanism. researchgate.netsemanticscholar.orgmdpi.com In contrast, the analogous fluoride (B91410) exchange reaction is shown to proceed via a stepwise A-E mechanism, involving the formation of a stable pentacoordinate difluorosulfurane intermediate. semanticscholar.orgnih.govmdpi.com DFT calculations can precisely determine the free energy barriers (ΔG‡) for these pathways. For example, in one study, the chloride exchange in a specific arenesulfonyl chloride was found to have a free energy barrier of 16.2 kcal/mol in MeCN solution. mdpi.com These computational findings align well with experimental kinetic data, confirming the reliability of the theoretical models. semanticscholar.orgnih.gov

| Reaction / System | Mechanism | Calculated Free Energy Barrier (ΔG‡) | Phase / Solvent |

| Chloride Exchange in F₅-benzenesulfonyl chloride | Sₙ2 | 16.2 kcal/mol | MeCN Solution |

| Fluoride Exchange in F₅-benzenesulfonyl chloride | A-E | - | MeCN Solution |

| Isodesmic reaction (parent sulfonyl chlorides) | - | 9.7 kcal/mol | Solution |

| Isodesmic reaction (Me-substituted) | - | 7.6 kcal/mol | Solution |

| This table is compiled from data on arenesulfonyl chloride analogs. mdpi.comresearchgate.net |

Solvation Effects on Molecular Structure and Reactivity

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of a solute molecule. Computational studies often incorporate solvation effects using models like the Polarizable Continuum Model (PCM). ajchem-a.comdntb.gov.ua These models simulate the bulk electrostatic effect of the solvent, providing more realistic predictions of molecular behavior in solution.

DFT calculations comparing gas-phase and in-solution reaction energetics demonstrate the critical role of the solvent. For the halide exchange reaction in arenesulfonyl chlorides, the potential energy surface and the stability of intermediates are significantly different in acetonitrile (B52724) (MeCN) solution compared to the gas phase. mdpi.com For example, a difluorosulfurane intermediate that is highly stable in the gas phase (ΔG = -38.5 kcal/mol) becomes energetically unfavorable in MeCN solution (ΔG = +0.05 kcal/mol). mdpi.com This highlights the necessity of including solvation effects for accurate predictions of reaction mechanisms and kinetics in condensed phases. mdpi.comajchem-a.com

Analysis of Non-Covalent Interactions within Crystal Structures and Molecular Aggregates

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π–π stacking, are the primary forces governing the packing of molecules in a crystal lattice. mdpi.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal structure. nih.govfgcu.edunih.gov

Studies on analogs of this compound provide significant insight into the expected interactions. For instance, a comparative study of a heteroaryl sulfonyl chloride and its corresponding sulfonyl fluoride revealed distinct differences in their interaction patterns. nih.govfgcu.edu The sulfonyl chloride participates in Cl⋯O and hydrogen bonding interactions, whereas the fluoride analog does not engage in hydrogen bonds but instead prefers F⋯π interactions. nih.govfgcu.edunih.gov In the crystal structure of 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole, Cl⋯O interactions accounted for a significant portion (15.6%) of the close contacts, indicating their importance in the crystal packing. nih.gov For furan-containing sulfonamides, C—H⋯O and C—H⋯N hydrogen bonds, along with π–π stacking, are often the dominant interactions that build the supramolecular architecture. researchgate.netresearchgate.net

| Interaction Type | Percentage Contribution (Example: 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide) |

| H···H | 30.2% |

| N···H/H···N | 22.3% |

| C···H/H···C | 17.9% |

| O···H/H···O | 15.4% |

| Data from a Hirshfeld surface analysis of a furan-containing sulfonamide analog. researchgate.net |

Molecular Dynamics Simulations and Prediction of Ligand-Reactivity Profiles

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, stability, and interactions with other molecules like proteins or solvents. nih.gov While classical MD simulations use non-reactive force fields, recent advancements are introducing reactive force fields (e.g., IFF-R) that can model bond-breaking and formation, which is highly relevant for a reactive compound like this compound. nih.gov

In the context of medicinal chemistry, MD simulations are frequently used to assess the stability of a ligand within a protein's binding pocket after a molecular docking study. researchgate.netmdpi.com For example, a 500-nanosecond MD simulation was used to confirm the stability of a complex between a sulfonyl chloride-appended oxacalixarene and a target protein, validating the docking results. researchgate.net These simulations provide a more dynamic and realistic picture of the ligand-receptor interactions, which is crucial for predicting the biological activity profile of a compound. mdpi.com

Future Research Directions and Unexplored Reactivity of 4 Methylfuran 2 Sulfonyl Chloride

Development of Novel Catalytic Transformations and Stereoselective Syntheses

The development of new catalytic methods is a cornerstone of modern organic chemistry, enabling efficient and selective synthesis of complex molecules. For 4-Methylfuran-2-sulfonyl chloride, future research is poised to explore a range of catalytic transformations that leverage its distinct reactivity.

One promising area is the use of transition-metal catalysis to activate the C-S bond or other positions on the furan (B31954) ring. For instance, palladium-catalyzed cross-coupling reactions could be developed to functionalize the furan ring at positions other than the sulfonyl chloride group, leading to a diverse array of substituted furans. The electron-donating methyl group on the furan ring can influence the regioselectivity of these reactions, a factor that warrants detailed investigation.

Furthermore, the sulfonyl chloride moiety itself can participate in novel catalytic reactions. Recent advancements have shown that sulfonyl chlorides can act as precursors for sulfonyl radicals, which can then engage in various addition and cyclization reactions. mdpi.com Future work could focus on developing catalytic systems that promote the generation of the 4-methylfuran-2-sulfonyl radical and its subsequent reaction with a wide range of unsaturated partners.

Stereoselective synthesis , which deals with the selective formation of stereoisomers, is another critical frontier. mun.caresearchgate.net The development of chiral catalysts for reactions involving this compound could lead to the synthesis of enantiomerically pure furan-containing compounds. This is particularly important in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

A key challenge and opportunity lie in the development of asymmetric catalytic methods for the synthesis of chiral sulfonate esters and sulfonamides from this compound. nih.gov This could involve the use of chiral alcohols or amines in the presence of a catalyst that can distinguish between the prochiral faces of the reactants.

| Research Area | Potential Catalytic System | Desired Outcome |

| C-H Functionalization | Rhodium or Palladium catalysts | Direct and selective introduction of new functional groups onto the furan ring. |

| Asymmetric Sulfonylation | Chiral Lewis acids or organocatalysts | Enantioselective synthesis of chiral sulfonamides and sulfonate esters. |

| Radical-based Transformations | Photoredox or transition-metal catalysts | Controlled formation and reaction of the 4-methylfuran-2-sulfonyl radical. |

Exploration of Bio-conjugation and Materials Science Applications

Bio-conjugation , the process of linking molecules to biomolecules such as proteins or peptides, is a powerful tool in chemical biology and drug development. ru.nl The reactivity of the sulfonyl chloride group in this compound towards nucleophilic amino acid residues, such as lysine (B10760008), makes it a candidate for use in bio-conjugation. nih.gov

Future research could explore the use of this compound to label proteins for imaging studies or to attach therapeutic payloads to targeting antibodies, creating antibody-drug conjugates (ADCs). The furan moiety could also introduce unique properties to the resulting bio-conjugate, such as altered solubility or the potential for further chemical modification.

In materials science , furan-based polymers are gaining attention due to their potential derivation from renewable biomass resources. mdpi.com The incorporation of the 4-methylfuran-2-sulfonyl moiety into polymer chains could impart new functionalities. For example, the sulfonyl group could enhance the thermal stability or alter the electronic properties of the polymer.

One avenue of research could be the synthesis of novel monomers derived from this compound and their subsequent polymerization. The resulting polysulfonates or polysulfonamides could have applications in areas such as specialty plastics, membranes for separation processes, or as precursors to conductive materials. The development of multisulfonyl chloride initiators has also been shown to be effective for living radical polymerization, a technique that could be explored with furan-based systems. cmu.edu

| Application Area | Potential Approach | Desired Material/Product |

| Bio-conjugation | Reaction with lysine residues on proteins. | Labeled proteins for diagnostics or therapeutic protein conjugates. |

| Polymer Synthesis | Polymerization of monomers derived from this compound. | Functional polymers with tailored thermal, mechanical, or electronic properties. |

| Advanced Materials | Cross-linking of polymers using the sulfonyl chloride group. | Thermosetting resins or coatings with enhanced performance. |

Advanced Mechanistic Elucidations for Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. For reactions involving this compound, several mechanistic questions remain to be answered.

Computational studies , such as those using density functional theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound. dntb.gov.ua These studies can help to predict the most likely reaction pathways and transition state geometries for its reactions with various nucleophiles. For instance, computational modeling could elucidate the role of the methyl group in influencing the reactivity and regioselectivity of reactions on the furan ring.

Experimental mechanistic studies are also essential. Kinetic studies of the reactions of this compound can provide quantitative data on reaction rates and the influence of reaction parameters such as solvent, temperature, and catalyst. Isotope labeling studies can be employed to trace the path of atoms during a reaction, providing definitive evidence for proposed mechanisms.

A key area for mechanistic investigation is the potential for different reaction pathways, such as SN2-type substitution at the sulfur atom versus addition-elimination pathways involving the furan ring. The interplay between these pathways will depend on the specific reactants and reaction conditions.

| Mechanistic Question | Investigative Technique | Expected Insight |

| Role of the methyl group | DFT calculations, kinetic studies | Understanding of its electronic and steric effects on reactivity. |

| Transition state structures | Computational modeling, kinetic isotope effects | Detailed picture of the reaction pathway at the molecular level. |

| Influence of solvent | Solvatochromic studies, kinetic analysis | Elucidation of the role of solvent in stabilizing intermediates and transition states. |

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgsioc-journal.cn The integration of these principles into the synthesis and application of this compound is a critical future research direction.

A primary focus will be the development of more sustainable methods for the synthesis of this compound itself. This could involve the use of renewable starting materials, such as those derived from biomass, and the replacement of hazardous reagents with more environmentally benign alternatives. nih.govfrontiersin.org For example, exploring methods for the direct sulfonation and chlorination of 2-methylfuran (B129897) that avoid the use of harsh reagents like chlorosulfonic acid would be a significant advancement. Methods for synthesizing sulfonyl chlorides using reagents like N-chlorosuccinimide or sodium chlorite (B76162) are being explored as greener alternatives. organic-chemistry.org

In the application of this compound, green chemistry principles can be applied by developing catalytic reactions that proceed with high atom economy, minimizing waste generation. The use of environmentally friendly solvents, such as water or bio-derived solvents, and the development of recyclable catalytic systems are also important goals. und.edu

Furthermore, the furan ring in this compound is itself a platform for sustainable chemistry, as furans can be derived from renewable lignocellulosic biomass. rsc.org This provides a strong incentive to develop a wide range of applications for this compound, contributing to a more sustainable chemical industry.

| Green Chemistry Principle | Application to this compound | Potential Benefit |

| Use of Renewable Feedstocks | Synthesis from biomass-derived 2-methylfuran. rsc.orgfrontiersin.org | Reduced reliance on fossil fuels. |

| Atom Economy | Development of catalytic addition reactions. | Minimized waste generation. |

| Safer Solvents and Auxiliaries | Use of water or bio-solvents in reactions. und.edu | Reduced environmental impact and improved safety. |

| Catalysis | Design of highly efficient and recyclable catalysts. | Increased process efficiency and reduced catalyst waste. |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Methylfuran-2-sulfonyl chloride to maximize yield and purity?

Methodological Answer: Synthesis typically involves chlorination of the furan precursor followed by sulfonylation. Key steps include:

- Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for their inertness and ability to dissolve intermediates.

- Temperature Control: Maintain reaction temperatures between 0–5°C during sulfonyl chloride introduction to minimize side reactions (e.g., hydrolysis).

- Reagent Stoichiometry: Use a 1.2:1 molar ratio of methanesulfonyl chloride to the furan precursor to ensure complete conversion .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cold ether can isolate the product with >95% purity.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detect S=O stretching vibrations (1360–1180 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹).

- Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 194.98) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl group on the furan ring influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The methyl group exerts both steric and electron-donating effects:

- Steric Hindrance: Reduces accessibility of the sulfonyl chloride group, slowing reactions with bulky nucleophiles (e.g., tert-butylamine).

- Electronic Effects: Methyl’s +I effect increases electron density on the furan ring, potentially destabilizing the transition state in SN2 mechanisms.

- Experimental Validation: Compare reaction rates with analogs (e.g., 4-fluorofuran-2-sulfonyl chloride) using kinetic studies (UV-Vis monitoring or quenching assays) .

Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

Methodological Answer:

- DFT Calculations: Optimize the molecular geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces. The sulfonyl chloride group’s electrophilicity can be quantified via Fukui indices.

- Transition State Modeling: Simulate nucleophilic attack (e.g., by amines) to identify favored pathways (e.g., sulfur vs. oxygen attack).

- Validation: Cross-reference computational results with experimental LC-MS data on reaction intermediates .

Q. How can researchers resolve discrepancies in reported biological activities of sulfonyl chloride derivatives?

Methodological Answer:

- Structural Comparison: Use X-ray crystallography or molecular docking to compare binding modes of this compound with analogs (e.g., 4-fluorophenyl derivatives).

- Assay Standardization: Re-evaluate bioactivity under controlled conditions (e.g., pH, temperature, solvent) to isolate structural effects from experimental variables.

- Meta-Analysis: Compile data from multiple studies (e.g., enzyme inhibition IC₅₀ values) to identify trends or outliers (Table 1) .

What strategies mitigate hydrolysis of this compound during storage and reactions?

Methodological Answer:

- Storage: Use anhydrous solvents (e.g., DCM) and store under inert gas (N₂/Ar) at –20°C.

- Reaction Conditions: Pre-dry glassware, employ molecular sieves (3Å), and avoid protic solvents.

- Kinetic Monitoring: Use in situ IR or Raman spectroscopy to detect early hydrolysis (appearance of S=O bands from sulfonic acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.